(1S-(1alpha,3Abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde (1S-(1alpha,3Abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 66537-42-6
VCID: VC0109603
InChI: InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11+,12+,13-,15-/m0/s1
SMILES: CC1(CCCC2(C3C1C(C2C=O)CC3)C)C
Molecular Formula: C₁₅H₂₄O
Molecular Weight: 220.35 g/mol

(1S-(1alpha,3Abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde

CAS No.: 66537-42-6

Reference Standards

VCID: VC0109603

Molecular Formula: C₁₅H₂₄O

Molecular Weight: 220.35 g/mol

(1S-(1alpha,3Abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde - 66537-42-6

CAS No. 66537-42-6
Product Name (1S-(1alpha,3Abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
IUPAC Name (1R,2S,7S,8R,9R)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde
Standard InChI InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11+,12+,13-,15-/m0/s1
Standard InChIKey PBMHTGOFWRRJFS-PFFFPCNUSA-N
Isomeric SMILES C[C@]12CCCC([C@@H]3[C@H]1CC[C@H]3[C@H]2C=O)(C)C
SMILES CC1(CCCC2(C3C1C(C2C=O)CC3)C)C
Canonical SMILES CC1(CCCC2(C3C1C(C2C=O)CC3)C)C
Synonyms (1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-β-camphenilan Aldehyde
PubChem Compound 6455337
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator